2-Azido-1-methylbenzimidazole

Description

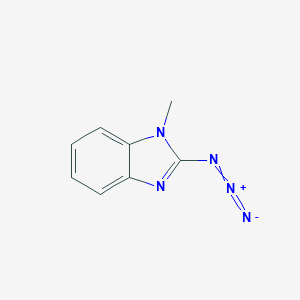

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBPHCPFYTWTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164817 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-73-0 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Azido 1 Methylbenzimidazole

Thermal Decomposition and Rearrangement Pathways of the Azido (B1232118) Group

The thermal behavior of 2-azido-1-methylbenzimidazole is dominated by the facile extrusion of dinitrogen from the azido moiety, generating a highly reactive nitrene intermediate. The fate of this intermediate is dependent on the reaction conditions, including the solvent and the presence of trapping agents.

The thermal decomposition of this compound can lead to the formation of benzimidazolinone derivatives. In the presence of acetic anhydride (B1165640), the likely intermediate, 1-methyl-2-benzimidazolylnitrene, is trapped to form 3-acetyl-1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This reaction is analogous to the thermolysis of other benzoyl azides in acetic anhydride, which are known to proceed through isocyanate intermediates that are subsequently acylated. rsc.org The reaction likely involves a Curtius-type rearrangement of the initially formed nitrene to an isocyanate, which is then acetylated by the solvent.

Table 1: Products of Thermal Decomposition of this compound in Acetic Anhydride

| Reactant | Reagent/Solvent | Product |

| This compound | Acetic Anhydride | 3-acetyl-1-methyl-2-benzimidazolinone |

The thermal decomposition of azides can be complex, often involving multiple rearrangement pathways. In the case of this compound, the formation of a transient 2-azirine intermediate has been postulated. This highly strained three-membered ring can be formed through intramolecular cyclization of the vinyl azide (B81097) moiety within the benzimidazole (B57391) ring system upon nitrogen extrusion. While direct observation of the 2-azirine intermediate derived from this compound is challenging due to its high reactivity, its existence is supported by the nature of the observed products in related systems. rsc.org Theoretical and computational studies on the thermal degradation of similar nitroazidobenzenes support the complexity of these decomposition pathways. researchgate.netahievran.edu.tr The thermal ring-opening of 2H-azirines typically proceeds via cleavage of the C-N single bond to generate a vinyl nitrene, which can then undergo further rearrangements. researchgate.net

Table 2: Postulated Intermediates in the Thermal Transformation of this compound

| Precursor | Postulated Intermediate |

| This compound | 1-methyl-2-benzimidazolylnitrene |

| This compound | 2-Azirine derivative |

Under thermal conditions, the reactive intermediates generated from this compound can be trapped by various nucleophiles. For instance, in the presence of secondary aliphatic amines such as morpholine, the reaction is expected to yield 2-amino-1-methylbenzimidazole (B158349) derivatives. The reaction likely proceeds through the formation of the nitrene intermediate, which is then attacked by the amine. Similarly, reactions with thiols, such as thiophenol, are expected to produce 2-(arylthio)-1-methylbenzimidazoles. While specific studies on this compound are not extensively documented, the reactivity pattern is well-established for other heterocyclic azides.

Table 3: Expected Products from the Reaction of this compound with Nucleophiles under Thermal Conditions

| Nucleophile | Expected Product |

| Secondary Aliphatic Amine (e.g., Morpholine) | 2-(Morpholin-4-yl)-1-methyl-1H-benzimidazole |

| Thiol (e.g., Thiophenol) | 1-Methyl-2-(phenylthio)-1H-benzimidazole |

Photochemical Reactivity and Photoinduced Transformations

Photolysis of this compound provides an alternative pathway for the generation of the corresponding nitrene intermediate, often under milder conditions than thermolysis. The photochemical reactivity has been exploited in various transformations, including photoarylation and in studies involving fluorinated derivatives.

The photochemical decomposition of this compound in the presence of carboxylic acids can lead to photoarylation products. The reaction is initiated by the photolytic cleavage of the azido group to generate the singlet nitrene, which can then react with a carboxylic acid. This process can result in the formation of a new C-N bond, effectively arylating the carboxyl group. While specific examples with this compound are not prevalent in the literature, the photolysis of aliphatic carboxylic acids in the presence of other aromatic azides has been shown to result in fragmentation and substitution products. rsc.org

Table 4: Investigated Photoreactions of Fluorinated 2-Azidobenzimidazoles

| Compound | Reaction Type | Focus of Study |

| 2-Azido-4-(trifluoromethyl)-1H-benzimidazole | Photolysis | Stability of the CF3 group and product identification |

| Various fluorinated 2-azidobenzimidazoles | Photolysis in the presence of trapping agents | Influence of fluorine substitution on nitrene reactivity |

Mechanistic Insights into Photochemical Reactions

The photochemistry of aryl and heteroaryl azides is a well-established method for the generation of highly reactive nitrene intermediates. Upon absorption of ultraviolet light, this compound is expected to undergo photolysis, leading to the extrusion of molecular nitrogen and the formation of a nitrene species. The spin state of the initially formed nitrene is crucial in determining the subsequent reaction pathways.

Photochemical extrusion of nitrogen from an azide precursor typically yields the singlet nitrene as the primary product. This singlet nitrene is a high-energy, reactive intermediate that can undergo a variety of transformations. In the context of this compound, the photochemically generated singlet 1-methylbenzimidazol-2-ylidene-nitrene is poised to undergo further reactions. While specific experimental studies on this compound are not extensively documented in publicly available literature, the general reactivity patterns of related aryl and heteroaryl azides suggest several possible pathways.

One potential pathway involves the rearrangement of the singlet nitrene. For some aryl nitrenes, ring expansion to a seven-membered ring via a ketenimine intermediate is a common reaction. However, in the case of benzimidazole derivatives, ring cleavage and rearrangement to form a cyanodiimine intermediate is a plausible alternative. This would involve the cleavage of the N1-C2 bond of the benzimidazole ring.

Furthermore, in protic solvents or in the presence of acidic species, the highly basic singlet nitrene could be protonated to form an iminobenzimidazolium ion . This cationic intermediate would then be susceptible to nucleophilic attack, leading to a variety of products depending on the reaction conditions and the nucleophiles present. The interplay between these potential intermediates—singlet nitrene, cyanodiimine, and iminobenzimidazolium ion—governs the final product distribution in the photochemical reactions of this compound. Detailed mechanistic studies, including transient absorption spectroscopy and computational analysis, would be necessary to fully elucidate the specific pathways for this compound.

Aziridination Reactions

The reaction would likely proceed via the photochemically generated singlet nitrene from this compound. This electrophilic singlet nitrene would then react with the electron-rich double bond of an enol ether in a concerted [2+1] cycloaddition manner. This concerted mechanism would be expected to be stereospecific, with the stereochemistry of the enol ether being retained in the resulting aziridine (B145994) product.

Cycloaddition Reactions of the Azido Moiety

The azido group in this compound is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles. These reactions provide a powerful and versatile method for the synthesis of five-membered heterocyclic rings.

Huisgen 1,3-Dipolar Cycloadditions with Alkynes (Click Chemistry)beilstein-journals.orgwikipedia.org

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.org This reaction is characterized by its high efficiency, broad scope, and the formation of a stable triazole linkage. This compound, with its accessible azido group, is an excellent candidate for this transformation. The thermal reaction typically requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of the Huisgen cycloaddition, known as CuAAC, offers significant advantages over the thermal reaction. wikipedia.org It proceeds at room temperature and, most notably, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.org This reaction has become a premier example of a click reaction due to its reliability and wide applicability.

In a typical CuAAC reaction, this compound would be reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water.

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |

| This compound | Terminal Alkyne | Cu(I) | 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-substituted-1H-1,2,3-triazole | 1,4-disubstituted |

This table represents the expected outcome based on the principles of CuAAC, specific experimental data for this compound was not found in the searched literature.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the strain-promoted alkyne-azide cycloaddition (SPAAC) offers a metal-free alternative. igem.org This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with azides without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

In a SPAAC reaction, this compound would be expected to react readily with a strained alkyne at or near room temperature to form the corresponding triazole product. This bioorthogonal reaction is particularly valuable for labeling biomolecules in living systems.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Strained Alkyne (e.g., cyclooctyne) | Metal-free, physiological conditions | Fused triazole-benzimidazole adduct |

This table illustrates the anticipated reaction based on the principles of SPAAC. Specific research findings for this compound were not available in the searched sources.

Reactions with Ketenes

Azides are also known to react with ketenes in a [3+2] cycloaddition manner. The reaction of this compound with a ketene, such as diphenylketene, would be expected to yield a triazolinone derivative. This reaction likely proceeds through a concerted cycloaddition mechanism, although a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out depending on the specific reactants and conditions. The resulting triazolinone could potentially undergo further rearrangements or reactions, such as the loss of nitrogen gas, depending on its stability.

Reactions with Ynamines (e.g., N,N-diethyl-phenylethynylamine)

The reaction of this compound with the ynamine, N,N-diethyl-phenylethynylamine, proceeds via a cycloaddition mechanism. The ynamine specifically adds to the azido group located at the C2-position of the benzimidazole ring. This reaction results in the exclusive formation of a triazole derivative.

Research into the cycloaddition reactions of this compound has shown that ynamines react selectively with the azido functional group. The resulting triazole adduct can undergo subsequent thermal decomposition, suggesting the formation of a 2-azirine compound as a potential intermediate.

| Reactant | Product | Reaction Type |

| This compound | Triazole derivative | Cycloaddition |

| N,N-diethyl-phenylethynylamine |

Electrophilic and Nucleophilic Reactions on the Benzimidazole Ring System

Reactions with Lewis Acids (e.g., aluminum chloride)

Detailed research findings on the specific reaction between this compound and Lewis acids such as aluminum chloride are not extensively available in the reviewed scientific literature. While Lewis acids are known to catalyze reactions in related benzimidazole compounds, the specific interaction and outcome with a 2-azido substituted derivative have not been detailed.

Reactions with Thiobenzophenone (B74592)

Specific studies detailing the reaction mechanism and products from the interaction of this compound with thiobenzophenone could not be identified in the available research literature.

Reactions with Hydrogen Bromide

Information regarding the specific reaction of this compound with hydrogen bromide is not detailed in the surveyed scientific literature.

Reactions with Acetic Anhydride

The reaction of this compound with acetic anhydride has not been specifically described in the reviewed literature. Reactions of other substituted benzimidazoles with acetic anhydride are known to result in acylation or cyclization, but these cannot be directly extrapolated to the 2-azido derivative. ias.ac.inresearchgate.netinstras.com

Ring System Functionalization (e.g., bromination of related 2-amino-1-methylbenzimidazole)

While data on the direct bromination of this compound is scarce, the functionalization of the benzimidazole ring can be understood by examining the bromination of the related compound, 2-amino-1-methylbenzimidazole. The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic substitution, with the positions of substitution being influenced by the reaction conditions.

The bromination of 2-amino-1-methylbenzimidazole using hydrobromic acid at ambient temperature yields a mixture of mono-bromo substituted products. The substitution occurs at the 5- and 6-positions, which are the most reactive sites for electrophilic attack on the benzimidazole ring. The use of different brominating agents can lead to multiple substitutions. For instance, employing potassium bromate (B103136) can result in the formation of a 5,6-dibromo derivative, and it is also possible to obtain a 4,5,6-tribromo derivative under certain conditions.

| Reagent | Substitution Pattern | Product |

| Hydrobromic Acid | Mono-bromination | Mixture of 5-bromo and 6-bromo derivatives |

| Potassium Bromate | Di-bromination | 5,6-dibromo-2-amino-1-methylbenzimidazole |

| Not Specified | Tri-bromination | 4,5,6-tribromo-2-amino-1-methylbenzimidazole |

Radical Cascade Reactions Utilizing Azido Groups as Acceptors

The azido group, due to its electronic properties and ability to release dinitrogen, can serve as an effective radical acceptor in cascade reactions, facilitating the construction of nitrogen-containing heterocycles. rsc.org This reactivity is of significant interest in synthetic organic chemistry for the formation of new N-C bonds. rsc.org While specific studies on this compound in radical cascade reactions are not extensively documented, the general principles of such reactions involving aryl azides provide a framework for understanding its potential reactivity.

In a typical radical cascade, a radical is generated elsewhere in the molecule or from an external source and then adds to the terminal nitrogen atom of the azido group. This addition is followed by the expulsion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a new radical intermediate. This newly formed radical can then participate in subsequent cyclization or other propagation steps, leading to the formation of complex cyclic structures.

The general mechanism can be outlined as follows:

Radical Generation: A radical is formed on the substrate through various methods, such as the use of a radical initiator or a photoredox catalyst.

Radical Addition to the Azido Group: The generated radical attacks the terminal nitrogen of the azido moiety.

Dinitrogen Extrusion: The resulting intermediate rapidly loses a molecule of N₂, a key driving force for the reaction.

Formation of a New Radical: A new nitrogen-centered or carbon-centered radical is formed.

Cascade Continuation: This new radical can then undergo further reactions, such as intramolecular cyclization, to build the final heterocyclic product.

An illustrative example of a radical cascade reaction where an azido group acts as an acceptor is the synthesis of nitrogen heterocyles. rsc.org The reaction conditions and outcomes of such transformations are summarized in the table below.

| Radical Precursor | Azide Substrate | Reaction Conditions | Product | Yield (%) |

| Alkyl Halide | Olefinic Azide | Bu₃SnH, AIBN, Benzene, 80 °C | Cyclized Amine | 70-90 |

| Aryl Iodide | Alkenyl Azide | Photoredox Catalyst, Visible Light | Fused N-Heterocycle | 65-85 |

| Xanthate | Unsaturated Azide | Lauroyl Peroxide, Toluene, 110 °C | Lactam | 50-75 |

This table presents generalized data for radical cascade reactions involving azido groups as acceptors, based on typical findings in the field. The specific reactants and conditions can vary widely.

Computational and Spectroscopic Studies of 2 Azido 1 Methylbenzimidazole and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental structural and electronic properties of molecules. d-nb.info For benzimidazole (B57391) derivatives, methods like DFT with the B3LYP functional and a 6-31G++(d,p) basis set are commonly used to predict molecular geometries, vibrational frequencies, and electronic parameters. d-nb.infomdpi.com

These calculations provide optimized molecular geometries, yielding precise data on bond lengths, bond angles, and dihedral angles. researchgate.net Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. sapub.org A smaller energy gap suggests higher reactivity. ekb.eg For 2-Azido-1-methylbenzimidazole, the azido (B1232118) group's electronic influence on the benzimidazole core is of significant interest. DFT calculations can map the electron density distribution and molecular electrostatic potential (MEP), identifying electron-rich and electron-deficient regions that are susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity sapub.org |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

| C=N Bond Length | 1.30 Å | Provides insight into bond order and strength researchgate.net |

| N-C-N Bond Angle | 105.6° | Defines the geometry of the imidazole (B134444) ring nih.gov |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to probe experimentally. For this compound, a key reaction is its transformation into other heterocyclic systems. Organic azides are known to undergo various reactions, such as cycloadditions or rearrangements, often involving the loss of dinitrogen (N₂).

Theoretical studies can model these reaction pathways to determine activation energies and reaction thermodynamics. For instance, the intramolecular cyclization of an azido group onto a nearby part of the molecule is a common reaction pathway. DFT calculations can be used to locate the transition state structure for such a cyclization, providing information on the energy barrier that must be overcome for the reaction to proceed. This approach has been used to understand the regioselectivity and synthetic mechanisms in the formation of other benzimidazole derivatives. researchgate.net By comparing the energy profiles of different potential pathways, the most favorable reaction mechanism can be predicted. Such computational studies are vital for optimizing reaction conditions and guiding the synthesis of new, targeted compounds from the this compound precursor. researchgate.net

Advanced Spectroscopic Characterization Techniques (e.g., ¹⁹F NMR for fluorinated derivatives)

While standard techniques like ¹H and ¹³C NMR are fundamental, advanced spectroscopic methods are required for the unambiguous characterization of more complex derivatives. For fluorinated analogues derived from this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive analytical tool. nih.gov

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR analysis. A key advantage of ¹⁹F NMR is its wide chemical shift range, which typically spans over 400 ppm. This large dispersion minimizes signal overlap, which can often complicate ¹H NMR spectra, allowing for clearer analysis even in complex molecules. nih.gov In a fluorinated derivative of this compound, the ¹⁹F chemical shift would be highly sensitive to the electronic environment of the fluorine atom, providing valuable structural information. Furthermore, through-bond J-coupling between ¹⁹F and other nuclei (such as ¹H or ¹³C) provides crucial connectivity data. Two-dimensional correlation experiments, like ¹H-¹⁹F HETCOR, can be used to definitively assign signals and map out the molecular structure. southampton.ac.uk

| Parameter | Typical Value | Information Provided |

|---|---|---|

| Chemical Shift (δ) | -110 to -125 ppm | Electronic environment of the fluorine atom |

| 3JHF (ortho) | 7-10 Hz | Coupling to adjacent proton, confirms connectivity |

| 4JHF (meta) | 4-7 Hz | Coupling to meta-proton, aids in assignment |

| 5JHF (para) | 0-3 Hz | Coupling to para-proton, aids in assignment |

X-ray Crystallography of Derived Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While obtaining suitable crystals of the starting material, this compound, might be challenging, this technique is invaluable for characterizing its stable, crystalline derivatives. researchgate.net

X-ray crystallography provides a wealth of structural information, including exact bond lengths, bond angles, and torsion angles, with very high precision. researchgate.net This experimental data serves as a benchmark for validating the results of theoretical calculations. nih.gov For example, the crystal structure of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI), a compound representative of the types of derivatives that can be synthesized, has been determined. openresearchlibrary.orgsemanticscholar.org The analysis reveals that the benzimidazole unit is nearly planar and details the spatial arrangement of the phenyl and fluorophenyl substituents. semanticscholar.orgscilit.com Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how the molecules pack in the crystal lattice. semanticscholar.org These non-covalent interactions are crucial in materials science and medicinal chemistry.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₉H₁₃FN₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry elements of the unit cell. |

| a (Å) | 14.118(3) | Unit cell dimension along the a-axis. |

| b (Å) | 5.776(1) | Unit cell dimension along the b-axis. |

| c (Å) | 17.965(4) | Unit cell dimension along the c-axis. |

| β (°) | 96.78(3) | The angle of the unit cell's b-c plane. |

| Volume (ų) | 1453.6(5) | The volume of a single unit cell. |

Advanced Synthetic Applications of 2 Azido 1 Methylbenzimidazole in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds and Hybrids

The azide (B81097) moiety of 2-Azido-1-methylbenzimidazole serves as a linchpin for the creation of elaborate heterocyclic systems. It can be transformed into new ring structures through cycloaddition reactions or intramolecular cyclizations, enabling the synthesis of novel compounds with potential biological activities.

Synthesis of Triazole-Linked Benzimidazole (B57391) Conjugates

One of the most powerful applications of organic azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linkage of two different molecular fragments with high efficiency and specificity. bachem.comnih.gov this compound is an ideal substrate for this transformation, reacting with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings. This strategy allows for the modular synthesis of conjugates where the benzimidazole unit is linked to another molecule, such as a bioactive pharmacophore, a peptide, or a fluorescent tag. bachem.com

The resulting triazole ring is not merely a linker; it is an isostere of the amide bond, known for its rigidity, stability to hydrolytic cleavage, and ability to participate in hydrogen bonding. bachem.com This makes the triazole-linked benzimidazole scaffold an attractive motif in drug design. bachem.combachem.com The simplicity and robustness of this reaction allow for the rapid generation of libraries of diverse molecular structures for biological screening. nih.gov

Table 1: Representative Conditions for Triazole-Linked Benzimidazole Synthesis

| Reactants | Catalyst/Reagents | Solvent | Key Features | Reference |

| Benzimidazole Azide, Terminal Alkyne | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Various (e.g., t-BuOH/H₂O, DMF, DMSO) | High yield, modular, wide scope, forms stable triazole linkage. | bachem.combachem.com |

| Azide-modified Peptide, Alkyne-modified Substrate | Copper(I) | Aqueous buffers | Used in bioconjugation to link peptides to other molecules. | bachem.com |

Formation of Fused Imidazo[1,2-a]benzimidazole Systems

The azide group in this compound offers a potential pathway for the synthesis of more complex, fused heterocyclic systems such as imidazo[1,2-a]benzimidazoles. While not as widely documented as cycloaddition reactions, the transformation of an azide into a highly reactive nitrene intermediate through thermal or photochemical activation is a well-established process in organic chemistry. nih.gov

Upon generation, the nitrene species can, in principle, undergo an intramolecular cyclization. In the case of this compound, the nitrene could react with the adjacent imidazole (B134444) ring. This could involve an insertion into a C-H bond or an attack on the imidazole nitrogen, followed by rearrangement, to yield the fused tricyclic imidazo[1,2-a]benzimidazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. This synthetic strategy represents a potential, albeit specialized, application of this compound for constructing rigid, polycyclic aromatic systems.

Role as Cross-Linking Agents in Material Science Applications

In material science, cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and solvent resistance of polymers. nih.gov Organic azides, particularly aryl azides, can function as highly efficient photo-activated cross-linking agents. nih.govmdpi.com Upon exposure to UV light, the azide group in a molecule like this compound decomposes, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. researchgate.netnih.gov

This nitrene species can then react with the surrounding polymer matrix in several ways, including insertion into C-H bonds or addition across double bonds, to form stable covalent links between polymer chains. nih.govthermofisher.com Because the cross-linking is initiated by light, it offers spatial and temporal control over the process. thermofisher.com This method is used to create photoresists in microelectronics, stabilize polymer films for organic solar cells, and fabricate hydrogels for biomedical applications. nih.govmdpi.com The benzimidazole core could impart desirable properties, such as thermal stability or specific binding capabilities, to the resulting cross-linked material. nih.gov

Table 3: Mechanism of Aryl Azide-Based Polymer Cross-Linking

| Step | Process | Description | Reference |

| 1. Activation | Photolysis or Thermolysis | The aryl azide is exposed to UV light or heat, causing the expulsion of N₂ gas. | nih.govmdpi.com |

| 2. Intermediate Formation | Nitrene Generation | A highly reactive singlet or triplet nitrene species is formed. | nih.govresearchgate.net |

| 3. Cross-Linking | Covalent Bond Formation | The nitrene inserts into C-H bonds or adds to C=C bonds of adjacent polymer chains, creating a network. | nih.govthermofisher.com |

Lack of Publicly Available Research on this compound in Photolabeling Reagent Development

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the specific application of this compound in the development of novel photolabeling reagents. While the broader class of aryl azides is well-established in photoaffinity labeling, and the benzimidazole scaffold is a common motif in medicinal chemistry, the direct use of this particular compound for creating photoactive probes remains undocumented in accessible scientific reports.

Photolabeling, or photoaffinity labeling, is a powerful technique used to identify and study receptor-ligand interactions and enzyme-substrate binding. This method involves a photoreactive ligand that, upon irradiation with light, forms a covalent bond with its target biomolecule. Aryl azides are a prominent class of photoreactive groups used for this purpose. Upon photolysis, they generate highly reactive nitrene intermediates that can insert into various chemical bonds in proximity to the binding site.

The benzimidazole core is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets. This has led to the development of a wide array of benzimidazole-containing compounds with diverse pharmacological activities.

One study has investigated the photoreactivity of this compound, specifically its regioselective photo 6-acetoxylation. This research confirms that the compound is indeed photoactive. However, the study focuses on the fundamental photochemical transformation of the molecule itself rather than its application in designing and synthesizing photolabeling reagents to probe biological systems.

The absence of published research on the use of this compound for developing photolabeling reagents means that there is no data available on the synthesis of such probes, their characterization, or their application in identifying and studying biological targets. Therefore, a detailed and scientifically accurate article on this specific topic, as outlined in the initial request, cannot be generated at this time. Further research would be required to explore the potential of this compound as a scaffold for novel photolabeling reagents.

Q & A

Basic Research Question

- Experimental Characterization :

- ¹H/¹³C NMR : Confirm regioselectivity of the azido group (δ ~7.5–8.5 ppm for aromatic protons; azido N₃ peak at ~2100 cm⁻¹ in IR).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion validation (e.g., [M+H]⁺ at m/z 188.1).

- Computational Validation :

How should researchers handle stability and decomposition risks during storage and experimentation?

Basic Research Question

- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (azides often degrade >150°C). Store at –20°C in amber vials under inert gas.

- Light Sensitivity : Monitor via UV-Vis spectroscopy; avoid prolonged exposure to UV/visible light .

- Safety Protocols : Use blast shields and remote handling for large-scale reactions due to potential explosive hazards .

How can DFT studies elucidate the electronic and reactive properties of this compound?

Advanced Research Question

- Modeling Approach :

- Applications : Predict regioselectivity in click chemistry or photolytic behavior for photoaffinity labeling.

What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Advanced Research Question

- Design Strategy :

- Introduce substituents at the N1 or C5 positions to modulate lipophilicity (ClogP) and target binding (e.g., antimicrobial activity via hydrophobic interactions) .

- Assess azido-group retention vs. conversion to amines in vitro (HPLC-MS tracking) .

- Evaluation : Screen against enzyme targets (e.g., kinases) using SPR or fluorescence polarization assays.

How can solvent and catalyst selection optimize azide-alkyne cycloaddition (AAC) reactions with this compound?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Cu(I)-catalyzed AAC rates but may destabilize azides. Test alternatives like t-BuOH/H₂O mixtures .

- Catalyst Systems : Compare Cu(I)/TBTA vs. Ru-based catalysts for strain-promoted AAC in biological systems (e.g., live-cell labeling).

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Question

- Multi-Method Validation :

- Statistical Analysis : Apply ANOVA to compare yields across labs, considering variables like reagent purity or stirring rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.